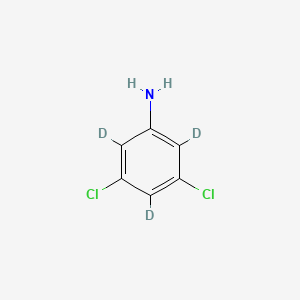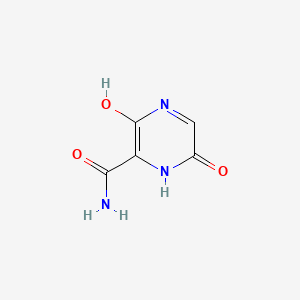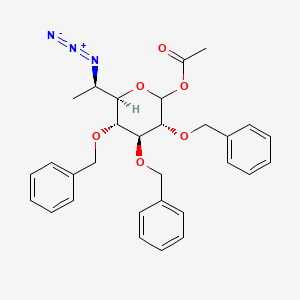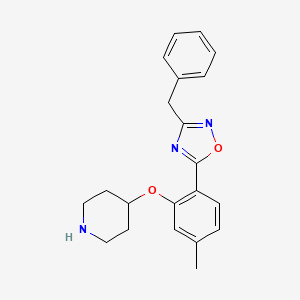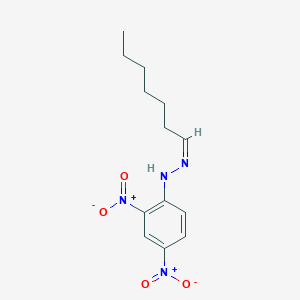
Heptaldehyde-dnph
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptaldehyde (DNPH derivative) is a chemical compound formed by the reaction of heptaldehyde with 2,4-dinitrophenylhydrazine (DNPH). This derivative is commonly used in analytical chemistry for the detection and quantification of aldehydes and ketones. The DNPH derivatization process enhances the stability and detectability of carbonyl compounds, making it a valuable tool in environmental and industrial analysis .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of heptaldehyde (DNPH derivative) involves the reaction of heptaldehyde with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction typically takes place in a solvent such as acetonitrile or methanol, and the mixture is stirred at room temperature for a specified period. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In an industrial setting, the production of DNPH derivatives, including heptaldehyde (DNPH derivative), follows similar principles but on a larger scale. Automated systems are often employed to ensure consistent reaction conditions and high yields. The use of high-performance liquid chromatography (HPLC) is common for the purification and analysis of the final product .
化学反应分析
Types of Reactions: Heptaldehyde (DNPH derivative) primarily undergoes reactions characteristic of carbonyl compounds. These include:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The carbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines and hydrazines can react with the carbonyl group under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydrazones and imines.
科学研究应用
作用机制
The mechanism of action of heptaldehyde (DNPH derivative) involves the formation of a stable hydrazone linkage between the carbonyl group of heptaldehyde and the hydrazine group of DNPH. This reaction enhances the stability and detectability of the carbonyl compound, allowing for accurate quantification and analysis. The molecular targets include carbonyl-containing compounds, and the pathways involved are primarily related to the derivatization and subsequent detection by chromatographic methods .
相似化合物的比较
Heptaldehyde (DNPH derivative) can be compared with other DNPH derivatives of aldehydes and ketones:
- Formaldehyde (DNPH derivative)
- Acetaldehyde (DNPH derivative)
- Propionaldehyde (DNPH derivative)
- Butyraldehyde (DNPH derivative)
- Valeraldehyde (DNPH derivative)
- Hexaldehyde (DNPH derivative)
- Octylaldehyde (DNPH derivative)
- Nonaldehyde (DNPH derivative)
- Decaldehyde (DNPH derivative)
Uniqueness: Heptaldehyde (DNPH derivative) is unique due to its specific carbon chain length, which influences its physical and chemical properties. This uniqueness allows for its selective detection and analysis in complex mixtures, making it a valuable tool in various analytical applications .
属性
分子式 |
C13H18N4O4 |
|---|---|
分子量 |
294.31 g/mol |
IUPAC 名称 |
N-[(Z)-heptylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C13H18N4O4/c1-2-3-4-5-6-9-14-15-12-8-7-11(16(18)19)10-13(12)17(20)21/h7-10,15H,2-6H2,1H3/b14-9- |
InChI 键 |
HAPHKPXFYXPWDK-ZROIWOOFSA-N |
手性 SMILES |
CCCCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



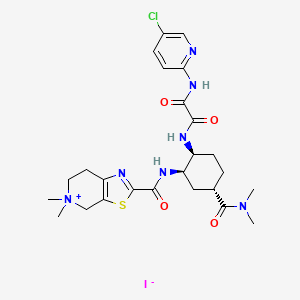
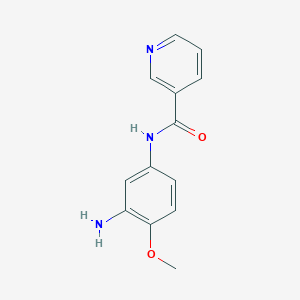
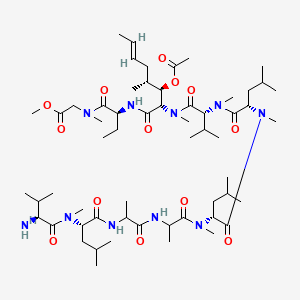
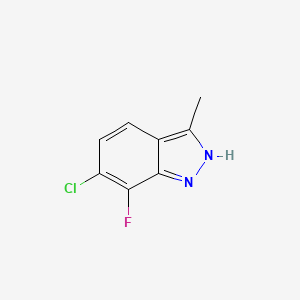

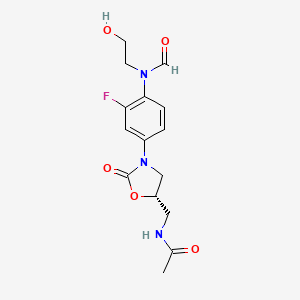
![tert-butyl N-[1-[[(2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13845341.png)
